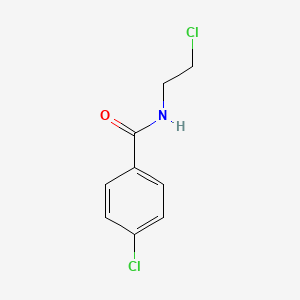

4-Chloro-n-(2-chloroethyl)benzamide

Vue d'ensemble

Description

4-Chloro-n-(2-chloroethyl)benzamide is a chemical compound with the molecular formula C9H9Cl2NO. It is characterized by a benzamide core with a chloroethyl group attached to the nitrogen atom and a chlorine atom attached to the benzene ring. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-n-(2-chloroethyl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 2-chloroethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Chloro-n-(2-chloroethyl)benzamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed:

Nucleophilic Substitution: Products include azides, thiocyanates, and other substituted derivatives.

Oxidation: Products include sulfoxides and sulfones.

Reduction: Products include alcohols and amines.

Applications De Recherche Scientifique

4-Chloro-n-(2-chloroethyl)benzamide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound exhibits significant biological activity against mycobacteria, bacteria, and fungi.

Industry: The compound is used in the development of agrochemicals and pharmaceuticals.

Mécanisme D'action

The mechanism of action of 4-Chloro-n-(2-chloroethyl)benzamide involves its interaction with cellular targets, leading to the inhibition of essential biological processes. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, disrupting their function. This results in the inhibition of cell growth and proliferation, making it effective against various pathogens and cancer cells .

Comparaison Avec Des Composés Similaires

- 4-Chloro-N-ethylbenzamide

- 4-Chloro-N-(2-chloropropyl)benzamide

- 4-Chloro-N-(2-chlorobutyl)benzamide

Comparison: 4-Chloro-n-(2-chloroethyl)benzamide is unique due to its specific chloroethyl group, which imparts distinct reactivity and biological activity compared to its analogs. The presence of the chloroethyl group enhances its ability to form covalent bonds with biological targets, making it more effective in certain applications .

Activité Biologique

4-Chloro-n-(2-chloroethyl)benzamide is a compound that has gained attention in various fields of biological research due to its potential therapeutic applications. This article summarizes the biological activities, mechanisms of action, and relevant studies associated with this compound.

- Molecular Formula : CHClNO

- Molecular Weight : 226.09 g/mol

- Appearance : Off-white crystalline solid

- Solubility : Soluble in polar solvents (e.g., ethanol, methanol), slightly soluble in water.

Biological Activities

This compound exhibits several notable biological activities:

- Anticancer Properties : The compound has shown potential as an anticancer agent, particularly in inhibiting tumor growth. In a study involving xenograft models, it demonstrated significant tumor growth inhibition rates, suggesting its efficacy against various cancer cell lines .

- Enzyme Inhibition : Research indicates that this compound may act as a potent inhibitor of histone deacetylase (HDAC). This inhibition is crucial for cancer therapy as HDACs play a role in tumor progression. The compound exhibited selectivity for HDAC3 with an IC value of 95.48 nM, indicating its potential as a lead compound for developing isoform-selective HDAC inhibitors .

- Antimicrobial Activity : Preliminary studies suggest that the compound may also possess antimicrobial properties, although specific data on its spectrum of activity remains limited.

The mechanism by which this compound exerts its biological effects involves several pathways:

- HDAC Inhibition : By inhibiting HDAC enzymes, the compound alters the acetylation status of histones and non-histone proteins, leading to changes in gene expression and promotion of apoptosis in cancer cells .

- Interaction with Cellular Targets : The compound interacts with various molecular targets within cells, potentially affecting cellular signaling pathways and processes related to cell proliferation and survival.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 4-Chlorobenzamide | CHClN | Moderate anticancer activity |

| N-(2-Morpholinoethyl)benzamide | CHNO | Antimicrobial properties |

| N-(2-Bromoethyl)benzamide | CHBrN | Limited anticancer activity |

| N-(2-Ethyl)benzamide | CHN | General amide properties without specific activity |

This comparison highlights the unique position of this compound among its peers due to its specific inhibitory action on HDAC3 and pronounced anticancer effects.

Case Studies and Research Findings

- In Vivo Studies : In a study involving HepG2 liver cancer cells, this compound was shown to induce apoptosis and G2/M phase arrest, contributing to its antitumor efficacy. The combination of this compound with traditional chemotherapeutics like taxol enhanced overall anticancer activity, suggesting potential for combination therapies .

- Molecular Docking Studies : Computational studies have indicated that this compound binds effectively to the active sites of HDAC enzymes, providing insights into its mechanism of action at the molecular level .

Propriétés

IUPAC Name |

4-chloro-N-(2-chloroethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO/c10-5-6-12-9(13)7-1-3-8(11)4-2-7/h1-4H,5-6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDUXCQKPDCOYJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCCl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10283726 | |

| Record name | 4-chloro-n-(2-chloroethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10283726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51847-02-0 | |

| Record name | NSC33144 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33144 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-chloro-n-(2-chloroethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10283726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.